molecular formula C16H18N4OS B3005152 3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 891124-36-0

3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

Cat. No. B3005152
CAS RN: 891124-36-0
M. Wt: 314.41
InChI Key: KUTCNSRCDDCYCN-UHFFFAOYSA-N
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Description

The compound "3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one" is a derivative of the [1,2,4]triazolo[4,3-a]pyrimidine class, which is known for its potential biological activities. The structure of this compound suggests that it may have affinity towards certain biological receptors or possess antimicrobial properties, as seen in similar compounds within the literature .

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives often involves multi-step reactions starting from various precursors such as mercapto compounds, hydrazonoyl halides, and orthoesters . For instance, the synthesis of 6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d]-1,2,4-triazolo[4,5-a]pyrimidin-5-ones involves the reaction of mercapto derivatives with hydrazonoyl halides . Similarly, the synthesis of thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-ones is achieved through a Dimroth-type rearrangement of their [1,2,4]triazolo[4,3-c]pyrimidine compounds . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The substitution patterns on these rings, such as the presence of a 4-methylbenzylthio group at the 3 position and a propyl group at the 5 position, can significantly influence the compound's biological activity and binding affinity . The stereochemistry of the substituents also plays a crucial role in the compound's interaction with biological targets .

Chemical Reactions Analysis

Triazolopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution, cyclocondensation, and reactions with hydrazine, hydroxylamine, and heterocyclic amines . These reactions can lead to the formation of new derivatives with different biological activities. For example, the reaction of enaminones with active methylene compounds can yield substituted pyridines, pyrazoles, and isoxazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazolopyrimidine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the core structure. The presence of lipophilic groups can enhance the compound's ability to cross biological membranes, which is crucial for its pharmacological activity . The ionization constants and spectroscopic data, including UV, IR, and NMR spectra, provide valuable information for the identification and characterization of these compounds .

Scientific Research Applications

Synthesis and Characterization

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was synthesized, demonstrating the utility of such compounds in creating new chemical entities. The compound was characterized using X-ray single crystal diffraction and various spectroscopic techniques, including 1H NMR, 13C, and IR, with its antibacterial activity evaluated against both Gram-positive and Gram-negative microbial strains (Lahmidi et al., 2019).

Antimicrobial Activities

Fused pyrimidines and their derivatives have been prepared and tested for their antimicrobial activity, showcasing the potential use of these compounds in medical research to develop new antibacterial agents (Hossain & Bhuiyan, 2009). Similarly, new thiazolopyrimidines have been synthesized with promising antimicrobial activity but no appreciable antitumor activity, indicating their specificity (Said et al., 2004).

Antifungal and Antibacterial Properties

A study on novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives showed significant antimicrobial activity against a range of microorganisms, highlighting the compounds' broad-spectrum potential in treating infections (Suresh et al., 2016).

Structural and Mechanistic Insights

Structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones provided insights into the compounds' formation mechanisms and their mild activities against certain microbes (Gomha et al., 2018).

Synthetic Methodologies and Green Chemistry

Research on the synthesis of [1,2,4]triazolo[1,5-a]pyrimidine derivatives in supercritical carbon dioxide (CO2) offers an environmentally benign alternative to traditional solvent-based methods, demonstrating the compound's role in advancing green chemistry practices (Baklykov et al., 2019).

Mechanism of Action

  • Tang, Y., He, C., Imler, G. H., Parrish, D. A., & Shreeve, J. M. (2017). High-performing and thermally stable energetic 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole derivatives. Journal of Materials Chemistry A, 5(13), 6310–6317
  • (2022). Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrid Compounds. Pharmaceutical Research, 39(3), 1–14

: Read the full article : Abstract

properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4OS/c1-3-4-13-9-14(21)17-15-18-19-16(20(13)15)22-10-12-7-5-11(2)6-8-12/h5-9H,3-4,10H2,1-2H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTCNSRCDDCYCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-methylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one

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